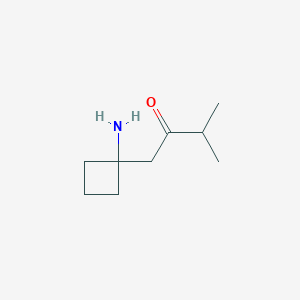
3-Methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde is a chemical compound with the molecular formula C12H11NO3S and a molecular weight of 249.29 g/mol . This compound is characterized by the presence of a methoxy group, a thiazole ring, and a benzaldehyde moiety, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde typically involves the reaction of 3-methoxybenzaldehyde with 4-(chloromethyl)-1,3-thiazole under basic conditions . The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Scientific Research Applications
3-Methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways due to its structural features. The thiazole ring and aldehyde group may play a role in binding to specific enzymes or receptors, leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-3-((1-methyl-1H-imidazol-2-ylthio)methyl)benzaldehyde .
- 4-[(1,3-thiazol-4-yl)methoxy]benzaldehyde .
Uniqueness
3-Methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde is unique due to the presence of both a methoxy group and a thiazole ring, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C12H11NO3S |
|---|---|
Molecular Weight |
249.29 g/mol |
IUPAC Name |
3-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde |
InChI |
InChI=1S/C12H11NO3S/c1-15-12-4-9(5-14)2-3-11(12)16-6-10-7-17-8-13-10/h2-5,7-8H,6H2,1H3 |
InChI Key |
JIJGWLHURVEHEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC2=CSC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-2-[2-(dimethylamino)-1,3-thiazol-5-yl]-1,1,1-trifluoropropan-2-ol](/img/structure/B13164511.png)



![Tert-butyl 2-[(4-aminopiperidin-1-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B13164534.png)


![2-{[(Benzyloxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid](/img/structure/B13164549.png)






